Biotin-JQ1 is synthesized from JQ1, which was originally developed as a selective inhibitor of BET proteins. The compound falls under the classification of small molecular inhibitors targeting protein-protein interactions, specifically focusing on the BET family, which includes BRD2, BRD3, and BRD4. These proteins play significant roles in transcriptional regulation and chromatin remodeling.
The synthesis of biotin-JQ1 begins with the active enantiomer (S)-JQ1. The process involves several key steps:
This synthetic route allows for the retention of biological activity while providing a functional handle for affinity purification and detection techniques such as mass spectrometry .
Biotin-JQ1 retains the core thienodiazepine structure characteristic of JQ1, with the addition of a biotin moiety that facilitates its use in affinity-based assays. The molecular formula can be represented as CHNOS, reflecting its complex structure that includes nitrogen and sulfur atoms typical of thienodiazepines.
The structural modifications introduced during synthesis do not significantly alter its binding affinity for BET proteins compared to JQ1 itself. Studies indicate that biotin-JQ1 binds effectively to the bromodomain of BRD4, maintaining a potency comparable to that of unmodified JQ1 .
Biotin-JQ1 undergoes several chemical reactions that are crucial for its application in biological studies:
Biotin-JQ1 functions by inhibiting the binding of BET proteins to acetylated lysines on histones and other substrates. This inhibition disrupts transcriptional activation processes mediated by these proteins. Upon treatment with biotin-JQ1, studies have shown a significant reduction in BET protein occupancy at target gene promoters such as MYC, leading to altered chromatin dynamics and gene expression profiles .
The mechanism involves competitive binding where biotin-JQ1 displaces native substrates from the bromodomain binding sites, effectively blocking their function.
Relevant data indicates that biotin-JQ1 maintains its biological activity across various concentrations used in cell culture experiments .
Biotin-JQ1 has several applications in scientific research:
Biotin-JQ1 (biotinylated derivative of JQ1) represents a strategically engineered chemical probe designed to overcome fundamental limitations in epigenetic target validation and chromatin mapping. As a bifunctional molecule, it preserves the bromodomain binding specificity of the parent compound JQ1 while incorporating a biotin affinity handle that enables diverse detection and isolation methodologies. This molecular chimera serves as a critical bridge between epigenetic target engagement and advanced detection technologies, facilitating mechanistic studies of bromodomain and extraterminal (BET) protein function that were previously inaccessible with the unconjugated inhibitor [1] [8]. The development of Biotin-JQ1 exemplifies the rational design approach in chemical biology, where functional ligands are transformed into molecular tools capable of illuminating complex biological processes at nanometer resolution.
The historical trajectory of Biotin-JQ1 development originates from significant methodological constraints in epigenetic drug discovery. Initial studies with the parent compound (+)-JQ1 established its remarkable selectivity for BET bromodomains, particularly against BRD4 (bromodomain-containing protein 4), with dissociation constants (Kd) in the 50-100 nM range [5]. Despite this high affinity, fundamental questions about its genome-wide binding landscape and dynamic protein interactions remained unresolved due to technical limitations in mapping small molecule-chromatin interactions. Conventional chromatin immunoprecipitation (ChIP) approaches required antibodies against target proteins, while early chemical sequencing (Chem-seq) methodologies suffered from poor signal-to-noise ratios, demanding up to 10 million cells per experiment and yielding inadequate resolution [3] [8].
The rationale for biotin conjugation emerged from three compelling needs in epigenetic research:
Chemical synthesis efforts focused on structure-activity preservation through rational linker design. Biotin was typically conjugated via extended polyethylene glycol (PEG4) spacers attached at the C-6 position of JQ1's diazepine ring, maintaining enantioretentive configuration critical for BRD4 binding [5]. This strategic positioning preserved the pharmacophoric elements while projecting the biotin tag away from the bromodomain interaction interface. Biochemical validation confirmed Biotin-JQ1 maintained near-equivalent potency to the unconjugated compound, with only a marginal increase in EC50 (0.4 μM vs 0.1 μM for parental JQ1 in MM1.S multiple myeloma proliferation assays) [5]. This minimal functional perturbation established the molecule as a biologically relevant probe rather than merely an affinity reagent.
Table 1: Comparative Properties of JQ1 and Biotin-JQ1
Property | JQ1 | Biotin-JQ1 | Assessment Method |
---|---|---|---|
Molecular Weight | 382.3 g/mol | 829.47 g/mol | Mass spectrometry |
BRD4 BD1 Kd | 50-90 nM | 90-120 nM | Isothermal titration calorimetry |
MM1.S Cell Proliferation EC50 | 0.1 μM | 0.4 μM | Cell Counting Kit-8 assay |
Cellular Uptake Efficiency | High | Moderate | Flow cytometry with fluorescent analogs |
Chromatin Mapping Resolution | Limited | Single-gene resolution | Chem-seq/Chem-map comparison |
Biotin-JQ1 has established itself as an indispensable tool for multidimensional BET protein analysis, enabling unprecedented resolution in chromatin mapping, proteome profiling, and dynamic complex interrogation. Its versatile conjugation capacity supports diverse methodological approaches that collectively provide a systems-level understanding of BET protein function.
The development of Chem-map technology utilizing Biotin-JQ1 represents a quantum leap in chromatin interaction mapping. This approach leverages the molecule's biotin handle to recruit a Tn5 transposase complex directly to binding sites within permeabilized cells [1] [8]. The operational mechanism proceeds through four steps:
This elegant methodology yielded approximately 10,000 high-confidence BRD4 binding sites in K562 leukemia cells with exceptional reproducibility (Spearman correlation rS > 0.77 across replicates) [8]. Resolution improvement over previous Chem-seq methods was dramatic, with a 20-fold increase in fraction of reads in peaks (FRiP) and 150-fold greater signal accumulation at BRD4-enriched loci [8]. Crucially, Chem-map with Biotin-JQ1 achieved this with just 100,000 cells per experiment—two orders of magnitude fewer than conventional approaches—enabling studies in rare cell populations and clinical samples where material is limiting.
Table 2: Chromatin Mapping Methodologies Enabled by Biotin-JQ1
Method | Principle | Key Advantage | Resolution Achieved |
---|---|---|---|
Chem-seq | Biotin pull-down of crosslinked chromatin fragments | Genome-wide binding profiles | ~15,000 sites with 10 million cells |
Click-seq | Copper-catalyzed conjugation to sequencing handles | Live-cell compatibility | Limited by low signal-to-noise |
Chem-map | In situ Tn5 tagmentation at binding sites | Single-gene resolution with 100,000 cells | 10,000 sites at 150× signal enhancement |
Drug-ID | Proximity biotinylation with biotin ligase | Interactome identification under native conditions | Identification of direct/indirect binders |
Beyond chromatin mapping, Biotin-JQ1 provides critical insights into the dynamic protein interactomes associated with BET inhibition. The BioTAC system (Biotin Targeting Chimera) employs Biotin-JQ1-derived bifunctional molecules to recruit miniTurbo biotin ligase to BRD4 complexes [7] [9]. This approach leverages extended labeling radii (up to 35 nm) and temporal control to map both direct interactors and complex members. When applied to BRD4 complexes, BioTAC with Biotin-JQ1 identified:
Approximately 60% of identified proteins overlapped with established BRD4 interactomes from orthogonal methods, validating the approach while revealing novel context-dependent associations [9]. The technology demonstrated particular utility in identifying drug-induced complex remodeling, such as the displacement of transcriptional activators and recruitment of repressive complexes following BET inhibition. Furthermore, Biotin-JQ1-based proteomic studies have revealed the functional partitioning between BET paralogs, demonstrating distinct complex formation by BRD2, BRD3, and BRD4 at specific genomic loci despite their structural similarity [3] [10].
The strategic value of Biotin-JQ1 resides in its functional equivalence to the parent compound paired with expanded methodological utility. Rigorous comparative analyses reveal both preservation of core biological activity and context-dependent distinctions that inform appropriate research applications.
Comprehensive profiling establishes that Biotin-JQ1 maintains the target selectivity profile and core inhibitory function of unconjugated JQ1. Both compounds exhibit:
Quantitative binding assessments demonstrate only marginal differences in affinity, with surface plasmon resonance revealing <2-fold reduction in association constants for BRD4 bromodomains [5]. This preservation of function validates the conjugation strategy and confirms that observed biological effects reflect authentic JQ1 pharmacology rather than conjugation artifacts.
Table 3: Functional Comparison of JQ1 and Biotin-JQ1
Parameter | JQ1 | Biotin-JQ1 | Experimental System |
---|---|---|---|
BRD4 BD1 Kd | 90 nM | 120 nM | Isothermal titration calorimetry |
Transcriptional Inhibition (MYC) | 95% ± 3% | 89% ± 5% | RT-qPCR in MM1.S cells |
Apoptosis Induction | 45% ± 6% | 42% ± 7% | Annexin V staining in AML |
BRD4 Chromatin Residence Time | 8.2 ± 0.9 min | 7.8 ± 1.1 min | FRAP recovery kinetics |
P-TEFb Displacement Efficiency | 91% ± 4% | 85% ± 6% | Co-immunoprecipitation |
The biotin moiety confers distinctive experimental capabilities unavailable with the parent compound:
However, these advantages come with context-dependent experimental constraints:
Particularly in chromatin mapping applications, Biotin-JQ1 demonstrates superior performance characteristics versus unconjugated JQ1. When benchmarked against click chemistry-based JQ1 detection methods, Chem-map with Biotin-JQ1 achieved 93% overlap with antibody-based BRD4 mapping at a fraction of the cellular input requirement [1] [8]. This methodological advantage extends to dynamic binding assessments, where Biotin-JQ1 enables quantification of drug-target residence times through pulse-chase experiments impossible with the unconjugated molecule.
The most significant distinction emerges in therapeutic contexts, where Biotin-JQ1 serves exclusively as a research tool rather than a clinical candidate. Its increased molecular weight (829.47 g/mol vs 382.3 g/mol) and reduced membrane permeability preclude systemic administration, focusing its utility on mechanistic studies rather than therapeutic applications [5]. This distinction underscores the complementary rather than competitive relationship between these molecules—JQ1 as a therapeutic lead and chemical probe, Biotin-JQ1 as a specialized tool for mechanistic interrogation. Together, they provide a comprehensive platform for BET protein functional analysis across molecular, cellular, and genomic scales.
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3